N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
CAS No.: 931951-97-2
Cat. No.: VC4818718
Molecular Formula: C26H23FN4O5
Molecular Weight: 490.491
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931951-97-2 |
|---|---|
| Molecular Formula | C26H23FN4O5 |
| Molecular Weight | 490.491 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
| Standard InChI | InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32) |
| Standard InChI Key | NBWXIRYVRPJYSX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
Introduction
N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. It features a quinazolinone core, a fluorobenzyl group, and a nitrobenzyl group, contributing to its unique chemical properties and potential biological activities. This compound is primarily used in scientific research and medicinal chemistry due to its structural complexity and potential therapeutic applications.
Synthesis
The synthesis of N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves multiple steps, typically starting with the cyclization of anthranilic acid derivatives followed by the introduction of the desired functional groups. The process requires careful control of reaction conditions to ensure high yields and purity of the final product.
Mechanism of Action and Biological Activity
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The nitrobenzyl group may engage in redox reactions, while the quinazolinone core interacts with biological macromolecules, potentially modulating their activity. The specific pathways depend on the context of use, which could range from therapeutic applications to biochemical research.
Applications in Research and Medicine
N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide has notable applications in scientific research, particularly in medicinal chemistry. Its unique combination of functional groups positions it as a valuable candidate for further research into therapeutic applications.
Comparison with Similar Compounds
Similar compounds to N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide include other quinazolinone derivatives with different functional groups. For example, N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide shares a similar quinazolinone core but differs in the position of the nitro group on the benzyl moiety.
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | C_{20}H_{22}N_{4}O_{3}F | Not specified | 3-nitrobenzyl group |
| N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | Not specified | Approximately 490.5 g/mol | 4-nitrobenzyl group |
| N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | Not specified | 502.5 g/mol | Methoxy group instead of fluorine |
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